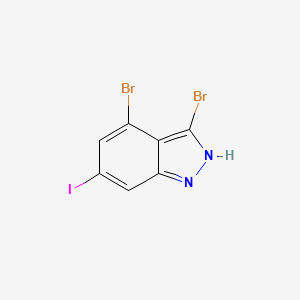

3,4-dibromo-6-iodo-2H-indazole

Description

Significance of the Indazole Scaffold in Advanced Organic and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide array of biological targets, serving as a versatile framework for the development of therapeutic agents. nih.gov Indazole derivatives are integral to numerous commercially available drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties. nih.gov

The unique chemical properties and tautomeric forms (1H- and 2H-indazoles) of the scaffold allow for extensive functionalization, enabling chemists to fine-tune molecular properties for enhanced efficacy and selectivity. nih.govbeilstein-journals.org The 2H-indazole isomer, in particular, is a key motif in various bioactive compounds and drug molecules. researchgate.netrsc.org For instance, Pazopanib, a multi-kinase inhibitor for cancer treatment, and Niraparib, a PARP inhibitor, feature the indazole core, underscoring its therapeutic relevance. nih.govrsc.org

Strategic Importance of Halogenation in Heterocyclic Systems

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a critical strategy in the design of advanced organic molecules. Halogens can significantly modify a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govrsc.org In heterocyclic systems, halogen atoms serve as versatile synthetic handles, particularly for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the construction of complex molecular architectures from simpler halogenated precursors.

The choice of halogen is strategic: bromine and iodine are especially valuable as they are excellent leaving groups in metal-catalyzed reactions, providing a gateway to further molecular diversification. nih.gov The introduction of multiple halogens can create specific electronic environments and steric profiles, further modulating the molecule's activity and function.

Rationale for Investigating Polyhalogenated 2H-Indazole Systems, with a Focus on 3,4-dibromo-6-iodo-2H-indazole

The investigation into polyhalogenated 2H-indazole systems, such as this compound, is driven by the quest for novel chemical entities with unique properties for use as synthetic intermediates or bioactive agents. The presence of three halogen atoms—two bromine and one iodine—at specific positions on the 2H-indazole core makes this compound a highly valuable and versatile building block.

The rationale for its study can be summarized as follows:

Orthogonal Reactivity: The different reactivities of C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions allow for selective, stepwise functionalization. The C-I bond is typically more reactive than the C-Br bond, enabling chemists to introduce a substituent at the 6-position first, followed by further modification at the 3- and 4-positions. This controlled derivatization is crucial for building complex molecules and generating libraries of compounds for drug discovery.

Modulation of Biological Activity: The specific substitution pattern of halogens can lead to potent and selective biological activity. Research on other polyhalogenated indazoles has shown promise in areas like antimicrobial and anticancer applications. mdpi.com For example, certain trihalogenated 2H-indazoles have displayed modest activity against various Gram-positive bacterial strains. mdpi.com The unique electronic and steric profile of this compound could impart novel interactions with biological targets like protein kinases, which are often implicated in cancer. evitachem.com

Advanced Materials: Halogenated heterocycles are also used in the development of advanced materials and chemical sensors due to their specific electronic properties. evitachem.com

The existence of commercially available, yet structurally different, polyhalogenated indazoles like 4-bromo-3-chloro-6-iodo-2H-indazole and 4,7-dibromo-3-iodo-2H-indazole highlights the synthetic accessibility and interest in this class of compounds as precursors for more complex targets. evitachem.comfluorochem.co.uk

Evolution of Indazole Synthesis and Functionalization Methodologies in Academic Research

The synthesis of the indazole scaffold dates back to the late 19th century, with many classical methods still in use, albeit with significant improvements. thieme-connect.de Modern research has focused on developing more efficient, selective, and environmentally benign methodologies. nih.gov Catalyst-based approaches, particularly those using transition metals like palladium, copper, and rhodium, have revolutionized the construction and functionalization of the indazole ring. nih.gov

A significant area of advancement is the direct C-H functionalization of the indazole core. researchgate.net This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. Recent developments include metal-free, regioselective halogenation of 2H-indazoles using reagents like N-halosuccinimides (NCS, NBS) and N-iodosuccinimide (NIS). nih.govrsc.orgsemanticscholar.org These methods allow for the controlled introduction of one or more halogen atoms onto the indazole ring system. nih.govsemanticscholar.org

The synthesis of polyhalogenated and hetero-halogenated (containing different halogens) 2H-indazoles can be achieved with high selectivity by carefully tuning reaction conditions such as the solvent, temperature, and stoichiometry of the halogenating agent. nih.govsemanticscholar.org For a compound like this compound, a plausible synthetic route would involve a multi-step, regioselective halogenation sequence on a suitable indazole precursor.

Data Tables

Table 1: Physicochemical Properties of a Representative Polyhalogenated Indazole

| Property | Value |

| Compound Name | 2-(4-Bromo-3,5-difluorophenyl)-2H-indazole |

| Molecular Formula | C₁₃H₇BrF₂N₂ |

| Appearance | Beige Solid |

| ¹H-NMR (400 MHz, CDCl₃) | δ/ppm 8.37 (s, 1H), 7.74 (d, J = 8.8 Hz, 1H), 7.70–7.65 (m, 1H), 7.63–7.59 (m, 2H), 7.34 (dd, J = 8.5, 6.9 Hz, 1H), 7.13 (dd, J = 8.6, 6.5 Hz, 1H) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ/ppm 160.4 (2CF, dd, J = 249, 6 Hz), 150.2 (C), 140.8 (C), 127.9 (CH), 123.4 (CH), 123.1 (C), 120.4 (CH), 120.2 (CH), 118.0 (CH), 104.5 (2CH, dd, J = 28, 3 Hz), 96.8 (C, t, J = 25 Hz) |

| ¹⁹F-NMR (376 MHz, CDCl₃) | δ/ppm −102.3 (m) |

| Data sourced from a study on the antimicrobial evaluation of new pyrazoles and indazoles. mdpi.com |

Table 2: Overview of Halogenation Methods for Indazole Scaffolds

| Method | Halogenating Agent(s) | Position(s) Targeted | Key Features |

| Direct C-H Bromination | N-Bromosuccinimide (NBS), Br₂ | C3, C5, C7 | Metal-free options available; regioselectivity can be controlled by reaction conditions. nih.govrsc.org |

| Direct C-H Chlorination | N-Chlorosuccinimide (NCS), Cl₂ | C3, C7 | Can be performed sequentially with bromination to yield hetero-halogenated products. nih.govevitachem.com |

| Direct C-H Iodination | N-Iodosuccinimide (NIS), I₂, ICl | C3, C6 | Often performed under basic conditions or with an activating agent. evitachem.comtekhelet.comnih.gov |

Synthetic Strategies for this compound and Related Halogenated Analogues

The synthesis of specifically halogenated 2H-indazoles, such as this compound, requires a multi-step approach that combines the formation of the core heterocyclic structure with precise methods for introducing halogen atoms at desired positions. This article details the foundational synthetic routes to the 2H-indazole scaffold and explores the regioselective halogenation techniques pertinent to the formation of polyhalogenated derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibromo-6-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2IN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHSDHQTYUIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Halogenation and Derivatization Reactions of 2h Indazoles

Reaction Mechanisms of C-H Functionalization in Indazole Systems

Direct C-H functionalization is an efficient and atom-economical strategy for elaborating the indazole core, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov For 2H-indazoles, the C3 position is particularly susceptible to C-H functionalization. nih.govresearchgate.net This regioselectivity is often attributed to the electronic properties of the heterocyclic ring. In the case of 3,4-dibromo-6-iodo-2H-indazole, the C3, C5, and C7 positions possess carbon-hydrogen bonds that are potential targets for such transformations.

The mechanism of C-H functionalization can proceed through several pathways, including transition-metal-catalyzed C-H activation or radical processes. nih.govresearchgate.net In metal-catalyzed reactions, a directing group, which can be the 2H-indazole itself, coordinates to a metal center. researchgate.net This is followed by the cleavage of a C-H bond to form a metallacyclic intermediate, which then reacts with a coupling partner. While the existing halogens at the C4 and C6 positions in this compound primarily serve as sites for cross-coupling, the remaining C-H bonds at C3, C5, and C7 are available for direct functionalization, with the C3 position being electronically favored for many transformations.

Table 1: Overview of C-H Functionalization Strategies for 2H-Indazoles

| Functionalization Type | Typical Reagents/Conditions | Target Position | Mechanistic Pathway |

|---|---|---|---|

| Acylation/Benzoylation | Aldehydes, Benzyl Alcohols | C3 | Oxidative Cross-Dehydrogenative Coupling researchgate.net |

| Amination | Amines, Copper Catalyst | C3 | Radical Pathway researchgate.net |

| Acylmethylation | Sulfoxonium Ylides, Rh(III) Catalyst | ortho-C2' of N-Aryl group | Chelation-Assisted C-H Activation researchgate.net |

| Arylation | Arenes, Pd(OAc)₂ Catalyst | C3 | Direct Arylation researchgate.net |

Role of Transition Metal Catalysis (e.g., Palladium, Copper) in Indazole Functionalization

Transition metals, particularly palladium and copper, are instrumental in the derivatization of halogenated indazoles like this compound. researchgate.netresearchgate.net The bromine and iodine substituents on this molecule are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings. nobelprize.orglibretexts.org

The general catalytic cycle for these reactions begins with the oxidative addition of the halo-indazole to a low-valent palladium(0) complex, forming a Pd(II)-indazole intermediate. nobelprize.orglibretexts.org This is followed by a transmetalation step (in Suzuki or Negishi coupling) where an organic group is transferred from an organometallic reagent (e.g., organoboron or organozinc compound) to the palladium center. nobelprize.orgresearchgate.net The final step is reductive elimination, where the two organic fragments couple to form a new carbon-carbon bond, regenerating the Pd(0) catalyst. nobelprize.orgyoutube.com

In this compound, the C-I bond is generally more reactive towards oxidative addition than the C-Br bonds. libretexts.org This difference in reactivity allows for selective, stepwise functionalization. For instance, a Suzuki coupling could be performed selectively at the C6 position (iodo) under milder conditions, leaving the C3 and C4 bromo-substituents intact for subsequent transformations under more forcing conditions. Copper-catalyzed reactions are also widely used, particularly for C-N and C-O bond formation and in certain cyclization reactions to form the indazole ring itself. organic-chemistry.orgacs.orgresearchgate.net

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OR)₂) | C-C | Oxidative Addition, Transmetalation, Reductive Elimination nobelprize.orglibretexts.org |

| Heck | Alkene | C-C | Oxidative Addition, Migratory Insertion, β-Hydride Elimination nobelprize.org |

| Negishi | Organozinc compound (R-ZnX) | C-C | Oxidative Addition, Transmetalation, Reductive Elimination nobelprize.org |

| Sonogashira | Terminal Alkyne | C-C | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |

Exploration of Radical-Mediated and Non-Radical Pathways in Halogenation

Further halogenation of this compound would likely occur at one of the remaining C-H positions (C3, C5, or C7). The mechanism for such a reaction can be either radical-mediated or follow a non-radical, electrophilic pathway. researchgate.net

Metal-free halogenation of 2H-indazoles can be achieved using N-halosuccinimides (NCS, NBS, NIS). nih.govsemanticscholar.orgrsc.org The mechanism is often proposed to be an electrophilic aromatic substitution. However, some functionalizations at the C3 position, such as amination or nitration, have been shown to proceed through radical pathways. researchgate.netchim.it The specific pathway can be influenced by reaction conditions, such as the presence of radical initiators or scavengers. For instance, mechanistic studies on the bromination of 2-phenyl-2H-indazole using dibromohydantoin under ultrasound irradiation indicated that the reaction was not a radical process, as it proceeded effectively in the presence of radical scavengers like TEMPO. nih.gov Conversely, electrochemical halogenation methods may involve the oxidation of halide ions to generate halogen radicals, which then participate in the substitution. researchgate.net

Regioselectivity and Electronic Effects in Electrophilic Aromatic Substitution on Heteroaromatic Systems

Regioselectivity in the electrophilic aromatic substitution (EAS) of indazoles is governed by the electronic properties of both the heterocyclic and benzene (B151609) rings, as well as the directing effects of existing substituents. The indazole nucleus itself is electron-rich, and computational methods can predict the most nucleophilic centers. chemrxiv.org For the parent 2H-indazole, electrophilic attack is generally favored at the C3, C5, and C7 positions. nih.govrsc.org

In this compound, the situation is more complex. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. youtube.com However, they are also ortho-, para-directors because of electron donation into the ring via resonance.

At the C3 position: This site is activated by the adjacent N2 atom but deactivated by the distant halogens. It remains a primary site for many functionalizations. researchgate.net

At the C5 position: This site is ortho to the C4-bromo and para to the C6-iodo group. Both halogens would direct an incoming electrophile to this position.

At the C7 position: This site is ortho to the C6-iodo group, which would direct substitution here.

Influence of Steric and Electronic Substituent Effects on Reactivity Profiles

Both steric and electronic effects of the substituents on this compound profoundly influence its reactivity.

Steric Effects: The presence of a bromine atom at C4 and an iodine atom at C6 creates significant steric hindrance. The bulky iodine atom at C6 may sterically encumber the C5 and C7 positions, potentially slowing down reactions at these sites compared to the less hindered C3 position. researchgate.net Similarly, the C4-bromo group will hinder attack at the C5 position. This steric congestion can be exploited to enhance regioselectivity, favoring reactions at the more accessible C3 position. In N-alkylation reactions, bulky substituents at the C7 position have been shown to favor the formation of the N-2 substituted regioisomer due to steric clash with the incoming alkyl group at the N-1 position. nih.gov

Table 3: Summary of Substituent Effects on Reactivity

| Effect | Influence on this compound | Consequence |

|---|---|---|

| Electronic (Inductive) | Halogens withdraw electron density. | Deactivation of the ring towards electrophilic aromatic substitution. |

| Electronic (Resonance) | Halogens donate electron density (lone pairs). | Ortho-, para-directing effect for EAS (directing to C5 and C7). |

| Electronic (Heteroatoms) | Nitrogen atoms influence electron distribution. | Activation of C3 position. researchgate.net |

| Steric Hindrance | Bulk of Br at C4 and I at C6. | Reduced reactivity at adjacent C5 and C7 positions. researchgate.net |

Advanced Spectroscopic Characterization Techniques in Structural Elucidation of Halogenated Indazoles

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental to determining the basic framework of a molecule. For "3,4-dibromo-6-iodo-2H-indazole," the number of signals, their chemical shifts (δ), and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are diagnostic of the substitution pattern.

In the ¹H NMR spectrum of "this compound," two signals are expected in the aromatic region, corresponding to the protons at the C5 and C7 positions. The electron-withdrawing nature of the halogen substituents (bromine and iodine) would deshield these protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted 2H-indazole. The proton at C5 would likely appear as a doublet, coupled to the proton at C7, and vice-versa. The magnitude of the coupling constant would be indicative of a meta-coupling. Additionally, a broad singlet corresponding to the N-H proton of the indazole ring would be expected, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would exhibit signals for each of the unique carbon atoms in the molecule. The carbons bearing the halogen atoms (C3, C4, and C6) would be significantly influenced by the heavy atom effect of bromine and iodine, leading to characteristic chemical shifts. The remaining carbon atoms of the indazole ring would also show distinct resonances based on their electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| H5 | 7.5 - 8.0 | - | d | ~1-2 Hz (meta) |

| H7 | 7.8 - 8.3 | - | d | ~1-2 Hz (meta) |

| NH | 10.0 - 13.0 | - | br s | - |

| C3 | - | ~110 - 125 | - | - |

| C4 | - | ~115 - 130 | - | - |

| C5 | - | ~125 - 140 | - | - |

| C6 | - | ~90 - 105 | - | - |

| C7 | - | ~130 - 145 | - | - |

| C3a | - | ~120 - 135 | - | - |

| C7a | - | ~140 - 155 | - | - |

For complex molecules like polyhalogenated indazoles, 1D NMR spectra can sometimes be ambiguous. Two-dimensional NMR techniques provide additional connectivity information, allowing for the definitive assignment of all proton and carbon signals. nist.govnih.govresearchgate.netresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," a COSY spectrum would show a cross-peak between the signals of the H5 and H7 protons, confirming their meta-relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the H5 signal to the C5 signal and the H7 signal to the C7 signal, allowing for the unambiguous assignment of these carbon resonances. nist.govnih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. The HMBC spectrum would be crucial for assigning the quaternary carbons (C3, C4, C6, C3a, and C7a). For instance, correlations would be expected from H5 to C3, C4, C6, and C7a, and from H7 to C5, C6, and C3a. These long-range correlations provide the final pieces of the puzzle for a complete structural assignment. nist.govnih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent tool for functional group identification. youtube.com

The IR spectrum of "this compound" would be expected to show several key absorption bands:

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range, would correspond to the stretching vibrations of the C-H bonds on the aromatic ring (C5-H and C7-H). youtube.com

Aromatic C=C Stretch: A series of sharp bands in the 1400-1600 cm⁻¹ region would be characteristic of the carbon-carbon double bond stretching vibrations within the fused aromatic rings. youtube.com

C-Br and C-I Stretches: The carbon-halogen stretching vibrations are expected in the fingerprint region of the spectrum. The C-Br stretch typically appears in the 500-690 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, generally between 480-600 cm⁻¹. The presence of multiple halogen atoms can lead to complex absorption patterns in this region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 690 |

| C-I | Stretch | 480 - 600 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of its fragmentation patterns. researchgate.net

For "this compound," the mass spectrum would be expected to show a distinct molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of two bromine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4, having a relative intensity ratio of approximately 1:2:1. youtube.com Iodine is monoisotopic (¹²⁷I), so it will not contribute to the complexity of the isotopic pattern in the same way as bromine.

The fragmentation of the molecular ion would likely proceed through the loss of halogen atoms or other small neutral molecules. The cleavage of the C-I bond is often a facile process, leading to a significant fragment ion corresponding to the loss of an iodine radical. Subsequent fragmentation could involve the loss of bromine atoms or the cleavage of the indazole ring.

Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Observation |

|---|---|

| Molecular Ion (M⁺) | A cluster of peaks around the calculated molecular weight. |

| Isotopic Pattern | Characteristic 1:2:1 ratio for M, M+2, and M+4 due to two bromine atoms. |

| Key Fragmentation Pathways | - Loss of I•

|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule.

The "this compound" molecule contains a conjugated aromatic system, which is a strong chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* electronic transitions. The position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring. The presence of the halogen atoms, which are auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent 2H-indazole. This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms.

Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π | 220 - 280 | Ethanol or Methanol |

| π → π | 280 - 350 | Ethanol or Methanol |

Integration of Multiple Spectroscopic Data for Definitive Structural Assignments of Polyhalogenated 2H-Indazoles

While each spectroscopic technique provides valuable information, the definitive structural elucidation of a complex molecule like "this compound" relies on the careful integration of data from all methods. jchps.com

The process of structural assignment would typically begin with the mass spectrum to determine the molecular formula and the presence of bromine atoms from the isotopic pattern. The IR spectrum would then confirm the presence of key functional groups such as the N-H and aromatic rings. The ¹H and ¹³C NMR spectra would provide the initial framework of the molecule, indicating the number and types of protons and carbons. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) would be used to piece together the complete connectivity of the molecule, confirming the positions of the halogen substituents and unambiguously assigning all proton and carbon signals. The UV-Vis spectrum would provide complementary information about the electronic nature of the conjugated system. By combining the insights from each of these techniques, a complete and confident structural assignment of "this compound" can be achieved.

Advanced Derivatization and Chemical Transformations of Halogenated 2h Indazoles

Strategic Utilization of Halogen Atoms for Further Functionalization

The primary strategy for the functionalization of 3,4-dibromo-6-iodo-2H-indazole hinges on the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This established principle dictates a predictable and stepwise approach to modifying the indazole core.

The C-6 iodo group is the most labile and therefore the primary site for initial functionalization. By carefully controlling reaction conditions, such as temperature and catalyst loading, selective substitution at the C-6 position can be achieved with high fidelity, leaving the two bromine atoms untouched for subsequent transformations.

Following the initial reaction at the C-6 position, the two bromide atoms at C-3 and C-4 become the next targets for functionalization. The relative reactivity of C3-Br versus C4-Br can be influenced by several factors, including the electronic environment of the indazole ring and the steric hindrance imposed by neighboring substituents. The C-3 position of the indazole nucleus is electronically distinct, which can be exploited to achieve selective reactions under specific catalytic systems. This hierarchical reactivity allows for a programmed, sequential introduction of different functional groups, transforming the simple trihaloindazole precursor into a multi-substituted, complex molecule.

Table 1: Reactivity Hierarchy of Halogen Atoms in this compound

| Position | Halogen | Relative Reactivity in Cross-Coupling | Primary Use |

|---|---|---|---|

| C-6 | Iodine | Highest | Initial, selective functionalization |

| C-3 | Bromine | Intermediate | Second-step functionalization |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of this compound. The ability to selectively activate each C-X bond allows for the precise construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl or vinyl substituents. Studies on bromo-iodoindazoles have demonstrated that selective coupling of boronic acids occurs preferentially at the iodo-substituted position. thieme-connect.deresearchgate.net For this compound, a sequential approach would involve an initial Suzuki-Miyaura reaction at the C-6 position, followed by a second coupling at one of the bromide positions under more forcing conditions or with a different catalyst system. The choice of phosphine (B1218219) ligands and bases is critical for controlling selectivity and achieving high yields. nih.gov

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties, which are valuable for creating rigid molecular scaffolds and as precursors for further transformations. The high reactivity of the C-I bond ensures that the Sonogashira reaction proceeds selectively at the C-6 position under mild, copper-free or copper-co-catalyzed conditions. thieme-connect.dewikipedia.org Subsequent couplings at the C-3 and C-4 positions can be achieved to generate di- or tri-alkynylated indazoles. researchgate.net

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling with alkenes. While less documented for this specific scaffold, the principles of reactivity would remain, with the C-6 iodo position being the most susceptible to initial oxidative addition to the palladium(0) catalyst.

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, introducing primary or secondary amines to the indazole core. wikipedia.org The reaction can be performed sequentially, first at the C-6 iodo position, followed by amination at the C-3 or C-4 bromo positions. The choice of ligand (e.g., DPPF, BINAP, XantPhos) is crucial for achieving high efficiency, particularly for the less reactive C-Br bonds. wikipedia.orgchemrxiv.org

Table 2: Representative Conditions for Sequential Palladium-Catalyzed Cross-Coupling

| Reaction Type | Target Position | Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C-6 (Iodide) | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O |

| Sonogashira | C-6 (Iodide) | PdCl₂(PPh₃)₂ | PPh₃ (with CuI) | Et₃N or DIPA | DMF or THF |

| Buchwald-Hartwig | C-6 (Iodide) | Pd₂(dba)₃ | XantPhos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane |

Copper-Catalyzed Coupling Reactions for C-N and C-C Bond Formation

Copper-catalyzed reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-based methods, particularly for C-N bond formation. These reactions are often cost-effective and can be advantageous for specific substrates. bohrium.com Copper(I) catalysts can facilitate the coupling of amines, amides, and other N-nucleophiles with the halogenated indazole. researchgate.netrsc.org

The reactivity trend (I > Br) is generally maintained in copper-catalyzed systems. Therefore, selective amination at the C-6 position of this compound is feasible. These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often utilize ligands such as 1,10-phenanthroline (B135089) or diamines to stabilize the copper catalyst and promote the reaction. Copper catalysis can also be applied for C-C bond formation, including Sonogashira-type reactions, providing another tool for the functionalization of this versatile scaffold.

C-H Functionalization Strategies at Unhalogenated Positions of the Indazole Core

While the halogenated positions are prime sites for cross-coupling, the unhalogenated C-5 and C-7 positions offer opportunities for direct C-H functionalization. The presence of three electron-withdrawing halogen atoms significantly alters the electronic properties of the indazole ring, making the remaining C-H bonds more acidic and potentially more susceptible to deprotonation and subsequent functionalization (directed ortho-lithiation). pku.edu.cnrsc.org

Transition metal-catalyzed C-H activation is a powerful strategy for introducing functional groups without pre-functionalization. nih.gov For the this compound scaffold, C-H activation could be directed to the C-7 position, a site that has been successfully functionalized in other substituted indazole systems. researchgate.netresearchgate.netnih.gov Such reactions often employ rhodium or palladium catalysts and may require a directing group on the N-2 position to achieve high regioselectivity.

Development of Diverse Compound Libraries from this compound Precursors

The true synthetic power of this compound lies in its application as a central scaffold for the construction of diverse compound libraries for drug discovery and materials science. beilstein-journals.orgnih.gov The orthogonal reactivity of the three halogen atoms allows for a sequential and regiocontrolled introduction of three distinct points of diversity.

A typical library synthesis strategy would involve:

First Diversification (R¹): Selective functionalization of the C-6 iodo position via Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce the first set of variable substituents.

Second Diversification (R²): Functionalization of one of the C-Br positions (e.g., C-3) under slightly different conditions, introducing a second set of diverse building blocks.

Third Diversification (R³): Modification of the final C-Br position (e.g., C-4) to complete the trisubstituted indazole core.

This systematic approach allows for the rapid generation of hundreds or thousands of unique analogues from a single, readily accessible precursor, making this compound an exceptionally valuable building block in modern medicinal and combinatorial chemistry. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Emerging Applications in Materials Science Research

Halogenated Indazoles as Architecturally Defined Building Blocks for Functional Materials

Halogenated indazoles are increasingly recognized as valuable building blocks in the synthesis of functional organic materials. The strategic placement of halogen atoms on the indazole core allows for precise control over the electronic properties and intermolecular interactions of the resulting materials. Due to the general applicability of halogenated indazoles as building blocks for the synthesis of drugs, dyes, and functional materials, the development of novel and efficient halogenation approaches is significant. nih.gov

The bromine and iodine substituents on the 3,4-dibromo-6-iodo-2H-indazole molecule serve as versatile synthetic handles. These sites can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the construction of larger π-conjugated systems. This "building block" approach is fundamental to the bottom-up fabrication of materials with tailored optical and electronic properties for applications in organic electronics.

The indazole moiety itself is a "privileged structure" in medicinal chemistry and is now being explored for its optoelectronic properties. researchgate.net The fusion of a pyrazole (B372694) and a benzene (B151609) ring results in a system with a unique distribution of electron density, which can be further tuned by the electron-withdrawing nature of the halogen substituents. This makes compounds like this compound attractive for creating novel organic semiconductors and luminescent materials.

Table 1: Potential Cross-Coupling Reactions for Functionalization of Halogenated Indazoles

| Cross-Coupling Reaction | Reagents | Potential Functionalization |

| Suzuki Coupling | Arylboronic acids/esters, Palladium catalyst, Base | Attachment of aryl or heteroaryl groups |

| Stille Coupling | Organostannanes, Palladium catalyst | Formation of carbon-carbon bonds |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Introduction of alkynyl moieties |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Formation of carbon-nitrogen bonds |

Supramolecular Assembly Driven by Halogen Bonding in Advanced Materials

A key feature of this compound in the context of materials science is its potential to form highly directional and specific non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov Both bromine and, particularly, iodine are excellent halogen bond donors.

The presence of three halogen atoms on the indazole scaffold provides multiple sites for forming robust and predictable supramolecular networks. nih.gov This directional control is a cornerstone of crystal engineering, where the aim is to design and synthesize solid-state structures with desired properties. nih.gov The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them a powerful tool for the rational design of crystalline materials. nih.gov

In the solid state, molecules of this compound can self-assemble into well-defined one-, two-, or even three-dimensional architectures through a network of halogen bonds. These interactions can be programmed to dictate the packing of molecules, which in turn influences the bulk properties of the material, such as its electronic conductivity and optical response. This self-assembly process is a powerful strategy for the bottom-up fabrication of advanced materials with complex, predetermined structures.

Investigation of Electronic and Photophysical Properties for Organic Electronics Applications

Halogenated heterocyclic compounds are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the indazole core can be systematically tuned by the number and nature of the halogen substituents.

The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule. Specifically, the heavy-atom effect can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is particularly relevant for the development of phosphorescent materials for OLEDs. Efficient phosphorescence at room temperature is a key goal in OLED technology, as it can significantly enhance the internal quantum efficiency of the device.

Furthermore, the ordered packing of halogenated indazoles in the solid state, facilitated by halogen bonding, can enhance charge transport properties. Well-ordered crystalline domains are crucial for efficient charge carrier mobility in organic semiconductors. The ability to control the intermolecular arrangement through crystal engineering makes these compounds promising candidates for active materials in OFETs. While specific data for this compound is not yet prevalent, the principles derived from other halogenated organic semiconductors suggest its potential in this area. mdpi.com

Research on Indazole-Based Scaffolds in Sensor Technologies and Probes

The indazole scaffold is also being explored for its potential in the development of chemical sensors and probes. The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions or other analytes. The electronic properties of the indazole ring are sensitive to its local environment, and binding events can lead to changes in its fluorescence or absorption spectra.

Halogenation of the indazole ring can further enhance its sensing capabilities. The electron-withdrawing nature of the halogens can modulate the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen atom, thereby influencing its binding affinity and selectivity for specific analytes. While much of the current research on indazole-based sensors is in the realm of medicinal chemistry for biological targets, the same principles can be applied to the design of materials for detecting environmental pollutants or other chemical species. For instance, imidazole-based fluorescent sensors have been successfully developed for the detection of metal ions like copper (II) in aqueous solutions. researchgate.net

Exploration in Advanced Polymeric and Stimuli-Responsive Materials

The incorporation of halogenated indazole units into polymer chains is an emerging area of research for the creation of advanced polymeric and stimuli-responsive materials. These functionalized polymers can exhibit unique properties that are responsive to external stimuli such as light, temperature, pH, or the presence of specific chemical species.

Halogen bonding can be utilized as a reversible cross-linking mechanism in polymer networks. nih.gov This can lead to the formation of self-healing materials or gels with tunable mechanical properties. The strength of the halogen bonds can be modulated by external stimuli, allowing for dynamic control over the material's structure and function. For example, azobenzene (B91143) derivatives containing halogen bond donors have been shown to create photo-responsive materials. nih.gov

Furthermore, the integration of halogenated indazoles into polymer backbones can impart desirable properties such as enhanced thermal stability and flame retardancy. The development of stimuli-responsive polymers based on such building blocks could lead to applications in areas like drug delivery, smart coatings, and soft robotics. nih.gov The multi-stimuli responsive nature of materials containing halogen-bonding moieties is a rapidly growing field of interest. ulb.ac.be

Future Research Directions and Overcoming Challenges in Polyhalogenated 2h Indazole Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of polyhalogenated indazoles, including the target compound 3,4-dibromo-6-iodo-2H-indazole , often relies on classical, multi-step synthetic sequences that can be inefficient, low-yielding, and generate significant chemical waste. Future research must prioritize the development of methodologies that are both highly efficient and atom-economical.

A key area of focus will be the advancement of one-pot synthesis procedures from commercially available starting materials. acs.orgorganic-chemistry.orgorganic-chemistry.org Methodologies such as condensation followed by reductive cyclization, which have proven effective for other indazoles, could be adapted for these more complex halogenated systems. organic-chemistry.org Furthermore, C-H activation and functionalization represent a powerful strategy to introduce halogens directly onto a pre-formed indazole core, minimizing the need for protecting groups and reducing step counts. nih.gov Research into metal-free halogenation techniques is also crucial, as it offers an environmentally benign alternative to traditional methods that often use heavy metals. nih.govresearchgate.net The goal is to move away from stoichiometric reagents towards catalytic systems that offer high turnover numbers and recyclability, aligning with the principles of green chemistry. nih.govmdpi.com

| Methodology | Potential Advantages | Challenges for this compound | Future Research Goal |

|---|---|---|---|

| Classical Multi-Step Synthesis | Well-established procedures | Low overall yield, high waste, poor atom economy | Replace with more efficient alternatives |

| One-Pot/Tandem Reactions | Increased efficiency, reduced purification steps organic-chemistry.org | Complex reaction optimization, potential for side products | Develop robust one-pot protocols for polyhalogenation |

| Direct C-H Halogenation | High atom economy, fewer steps nih.govnih.gov | Achieving precise regioselectivity with multiple halogen sites | Design catalysts for site-selective C-H activation |

| Green Synthetic Methods | Reduced environmental impact, use of safer solvents nih.govmdpi.com | Ensuring high reactivity and selectivity under green conditions | Integrate sustainable practices into all synthetic routes |

Innovations in Regioselective Functionalization of Complex Indazole Architectures

A molecule such as This compound possesses multiple reactive sites, making regioselective functionalization a significant challenge. The three halogen atoms—two bromine and one iodine—offer distinct opportunities for further chemical modification, such as in metal-catalyzed cross-coupling reactions. chim.it However, achieving selectivity between these sites is non-trivial.

Future innovations will likely stem from the development of novel catalytic systems that can discriminate between different C-X bonds (C-I vs. C-Br) or between the two different C-Br bonds based on their electronic and steric environments. nih.gov This could involve designing ligands that precisely control the catalyst's approach to the indazole core. Organometallic-mediated approaches, including directed ortho-metalation or halogen-metal exchange, could provide pathways to selectively functionalize specific positions. researchgate.netrsc.org Furthermore, understanding the intrinsic reactivity of each position through both experimental and computational studies will be paramount in designing selective transformations. researchgate.net The ability to sequentially and selectively replace each halogen will unlock the potential to create a vast library of complex indazole derivatives for screening in various applications.

Advancements in Computational Tools for Predictive Chemistry and Materials Design

Computational chemistry is poised to play a transformative role in accelerating research into polyhalogenated indazoles. Tools like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules like This compound before they are even synthesized. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Addressing Scalability and Sustainability in Research-Scale Synthesis

The transition from a laboratory-scale procedure to a scalable and sustainable process is a critical challenge in chemistry. For polyhalogenated indazoles to have a real-world impact, their synthesis must be practical beyond the milligram scale.

Future research must focus on developing synthetic methods that are not only high-yielding but also robust and scalable. This includes moving away from hazardous reagents and solvents towards greener alternatives. nih.govmdpi.com The use of water as a solvent, where possible, is a key goal. nih.gov Continuous flow chemistry offers a promising avenue for improving the scalability and safety of reactions, particularly those that are highly exothermic or involve hazardous intermediates. Addressing sustainability also involves considering the entire lifecycle of the chemical process, from the sourcing of starting materials to the disposal of waste, and designing syntheses that are inherently safer and more environmentally friendly. exlibrisgroup.comgoogle.com

Interdisciplinary Research Opportunities for Polyhalogenated Indazoles

The unique structural and electronic properties imparted by multiple halogen atoms suggest that polyhalogenated indazoles could be valuable in a wide range of interdisciplinary fields. The indazole scaffold itself is a well-known pharmacophore found in numerous therapeutic drugs. nih.govnih.gov

In medicinal chemistry, the bromine and iodine atoms on This compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. These compounds could be explored as inhibitors for various enzymes, such as kinases, or as novel anticancer or anti-inflammatory agents. nih.gov In materials science, the presence of heavy atoms can lead to interesting photophysical properties, such as phosphorescence, making these compounds candidates for use in organic light-emitting diodes (OLEDs). Their electron-deficient nature could also make them suitable for applications in organic electronics as n-type semiconductors. nih.gov The exploration of these opportunities will require close collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists.

| Field | Potential Application of Polyhalogenated Indazoles | Key Properties to Investigate | Collaborating Disciplines |

|---|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors (e.g., kinases), anticancer agents nih.gov | Biological activity, toxicity, halogen bonding potential | Pharmacology, Structural Biology |

| Materials Science | OLEDs, organic semiconductors, fluorophores nih.gov | Photophysical properties, electron affinity, charge mobility | Physics, Materials Engineering |

| Agrochemicals | Herbicides, fungicides | Bioactivity against pests and weeds, environmental persistence | Agricultural Science, Toxicology |

| Catalysis | Ligands for transition metal catalysts | Coordination chemistry, electronic effects on catalytic activity | Inorganic Chemistry, Catalysis Science |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 12h | 65–75 | |

| Iodination | ICl, DMSO, 100°C, 6h | 60–70 | |

| Cyclization | Hydrazine hydrate, EtOH, reflux, 18h | 70–80 |

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions; H NMR typically shows indazole NH protons at δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns for Br/I .

- X-ray Crystallography : SHELXL refinement resolves crystal packing and bond angles, critical for structural validation .

Basic: How can researchers assess the purity of this compound, and what are common impurities?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects unreacted intermediates or dehalogenated byproducts .

- Melting Point Analysis : Sharp melting points (e.g., 141–143°C) indicate purity; deviations suggest impurities .

- Elemental Analysis : Matches calculated vs. observed C/H/N/Br/I ratios within ±0.3% .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., mismatched NMR shifts or crystallographic data) require:

- Cross-validation : Compare H NMR, C NMR, and IR data with computational predictions (DFT) .

- Crystallographic refinement : Use SHELXL to resolve ambiguous bond lengths/angles, especially for heavy atoms (Br, I) .

- Iterative synthesis : Reproduce reactions to confirm if discrepancies stem from synthetic variability .

Advanced: What strategies optimize substituent effects in this compound for structure-activity relationship (SAR) studies?

Answer:

- Substituent screening : Replace Br/I with smaller halogens (Cl/F) or functional groups (e.g., -NH) to probe steric/electronic effects .

- Molecular docking : Use AutoDock Vina to simulate binding with target proteins (e.g., FGFR1), prioritizing substituents that enhance hydrophobic interactions .

- In vitro assays : Test derivatives in kinase inhibition assays (IC) to correlate substituent size/position with activity .

Advanced: How can researchers address reproducibility challenges in biological activity data for this compound?

Answer:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for FGFR assays) and controls (e.g., staurosporine for cytotoxicity) .

- Data transparency : Share raw spectra, crystallographic files (CIF), and assay conditions via open-access platforms to enable peer validation .

- Batch analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven variability .

Advanced: What mechanisms underlie the biological activity of this compound in targeting kinases?

Answer:

- ATP-binding pocket inhibition : The indazole core mimics adenine, while Br/I groups occupy hydrophobic pockets in kinases like FGFR1 .

- Allosteric modulation : Iodine’s bulkiness may disrupt kinase conformational changes, as seen in crystallographic studies of similar inhibitors .

- Cellular assays : Phosphorylation assays (Western blot) confirm downstream signaling inhibition (e.g., ERK1/2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.